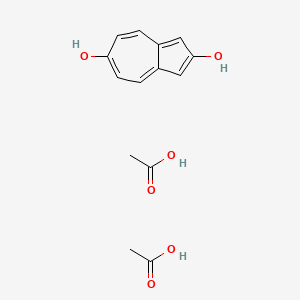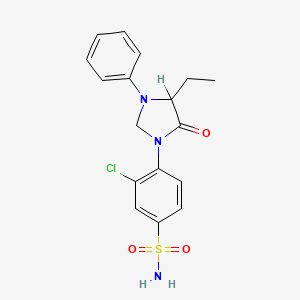
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzene ring, an imidazolidinone moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a benzene derivative to introduce the chloro group. This is followed by the formation of the imidazolidinone ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to an imidazolidine derivative.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of the imidazolidinone moiety.
N-(4-Chlorophenyl)benzenesulfonamide: Lacks the imidazolidinone ring, making it less complex.
4-Chloro-3-(4-ethyl-5-oxo-1-imidazolidinyl)benzenesulfonamide: Similar but with different substitution patterns on the imidazolidinone ring.
Uniqueness
The uniqueness of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazolidinone ring and the sulfonamide group makes it a versatile compound for various applications .
Propiedades
Número CAS |
65615-03-4 |
|---|---|
Fórmula molecular |
C17H18ClN3O3S |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
3-chloro-4-(4-ethyl-5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-2-15-17(22)21(11-20(15)12-6-4-3-5-7-12)16-9-8-13(10-14(16)18)25(19,23)24/h3-10,15H,2,11H2,1H3,(H2,19,23,24) |
Clave InChI |
QGHFWCYOOUXXAP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


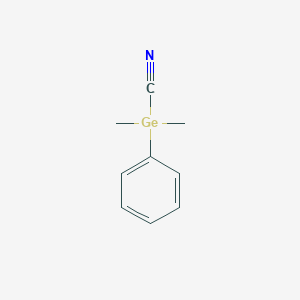
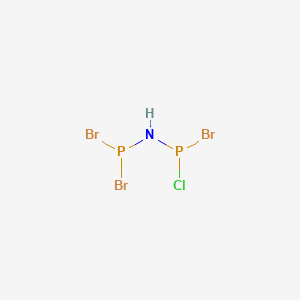
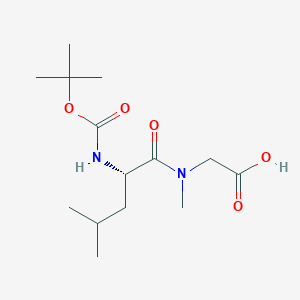
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

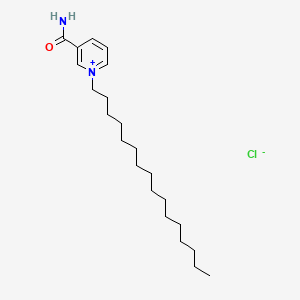
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)



![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

